[1,1'-Biphenyl]-2-amine, 2',4'-difluoro-
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-difluorophenyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N/c13-8-5-6-9(11(14)7-8)10-3-1-2-4-12(10)15/h1-7H,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSFILYUPREPOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569594 | |
| Record name | 2',4'-Difluoro[1,1'-biphenyl]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76838-87-4 | |
| Record name | 2',4'-Difluoro[1,1'-biphenyl]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Strategic Importance of Halogenated Biphenylamine Scaffolds
Halogenated biphenylamine scaffolds are a class of compounds that have garnered considerable attention in synthetic chemistry due to their versatile applications, particularly in the development of pharmaceuticals and agrochemicals. The introduction of halogen atoms into the biphenylamine framework can profoundly influence the molecule's physicochemical properties.
Key Physicochemical Modifications:
Lipophilicity: Halogenation, especially with fluorine, can increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.
Metabolic Stability: The presence of halogens can block sites of metabolic oxidation, thereby increasing the in vivo stability and bioavailability of a compound.
Binding Affinity: Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can enhance the binding affinity of a molecule to its biological target.
These modifications are crucial in the design of bioactive molecules with improved efficacy and pharmacokinetic profiles. The biphenylamine core provides a rigid yet conformationally adaptable scaffold that allows for precise spatial orientation of substituents, a critical factor in molecular recognition by biological receptors.
The Expanding Research Landscape of Fluorinated Aromatic Amines
The field of organofluorine chemistry has expanded dramatically, with fluorinated aromatic amines now representing a cornerstone in the synthesis of a wide range of functional molecules. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—impart distinct characteristics to organic compounds.
Incorporating fluorine into aromatic amines can lead to:
Altered Basicity: The strong electron-withdrawing nature of fluorine can significantly reduce the basicity of the amino group, which can be advantageous in modulating the reactivity and physiological properties of the molecule. alfa-chemistry.com
Enhanced Bioactivity: Fluorine substitution can lead to enhanced biological activity by improving interactions with target enzymes or receptors. alfa-chemistry.comresearchgate.net
Improved Pharmacokinetics: As mentioned, fluorination often enhances metabolic stability and membrane permeability, which are desirable traits for drug candidates and agrochemicals. alfa-chemistry.com
The synthesis of fluorinated aromatic amines often employs advanced cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which have become indispensable tools for the construction of these complex molecular architectures.
1,1 Biphenyl 2 Amine, 2 ,4 Difluoro : Scope and Academic Relevance
Established Synthetic Pathways for Biphenylamine Derivatives
The creation of biphenylamine derivatives is commonly achieved through cross-coupling reactions that form the central carbon-carbon bond of the biphenyl system. These methods offer versatility and control over the substitution patterns on both aromatic rings.
Suzuki-Miyaura Cross-Coupling Strategies for Biphenyl Core Construction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. acs.orgmdpi.comresearchgate.net This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide. For the synthesis of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-, this would involve coupling a 2-amino-substituted phenylboronic acid derivative with a 2,4-difluoro-substituted aryl halide, or vice versa. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of starting materials. nih.gov
Electron-rich and sterically hindered phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), have proven to be highly effective in promoting the coupling of challenging substrates, including electron-poor or sterically hindered aryl halides and boronic acids. acs.orgnih.gov The use of dialkylbiaryl phosphine ligands has significantly expanded the scope of the Suzuki-Miyaura reaction, allowing for the coupling of unactivated aryl chlorides and tosylates. nih.gov The selection of the appropriate ligand is often determined by the specific substrates being coupled. For instance, monodentate biarylphosphine ligands have been found to be effective for the coupling of unstable polyfluorophenyl boronic acids. nih.gov
Table 1: Common Palladium Catalysts and Ligands in Suzuki-Miyaura Coupling
| Catalyst/Precatalyst | Ligand | Typical Substrates | Key Advantages |
| Pd(PPh3)4 | Triphenylphosphine | Aryl bromides, iodides | Commercially available, well-established |
| Pd(OAc)2 | Buchwald Ligands (e.g., XPhos, SPhos) | Aryl chlorides, bromides, triflates | High activity, broad substrate scope |
| Pd2(dba)3 | Josiphos Ligands | Electron-rich and -poor aryl halides | Efficient for challenging couplings |
| Pd/C | None (Heterogeneous) | Aryl bromides, iodides | Recyclable, environmentally friendly |
Optimizing reaction parameters is essential for achieving high yields and purity in the Suzuki-Miyaura coupling. Key parameters include the choice of base, solvent, temperature, and catalyst loading.
Base: A base is required to activate the boronic acid for transmetalation. Common bases include carbonates (e.g., K2CO3, Cs2CO3), phosphates (e.g., K3PO4), and hydroxides. mdpi.comnih.gov The strength and solubility of the base can significantly impact the reaction rate and yield.
Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Common solvents include toluene, dioxane, and mixtures of organic solvents with water. nih.gov Aqueous conditions can sometimes enhance the reaction rate. nih.gov
Catalyst Loading: While early methods often required high catalyst loadings, modern catalyst systems with highly active ligands can achieve high turnover numbers with catalyst loadings as low as 0.000001 mol %. researchgate.net Minimizing catalyst loading is crucial for large-scale synthesis to reduce costs and simplify purification. researchgate.net
Temperature: Reactions are typically run at elevated temperatures (e.g., 80-110 °C) to ensure a reasonable reaction rate, though some highly active catalyst systems can operate at or near room temperature. mdpi.comnih.gov
Table 2: Optimization of Suzuki-Miyaura Reaction Parameters
| Parameter | Common Options | Effect on Reaction |
| Catalyst Loading | 0.01 - 5 mol% | Lower loading is more economical but may require longer reaction times. |
| Base | K2CO3, K3PO4, Cs2CO3, NaOH | Base strength and solubility affect the rate of transmetalation. |
| Solvent | Toluene, Dioxane, DMF, THF/H2O | Affects solubility of reactants and catalyst, and can influence reaction rate. |
| Temperature | Room Temperature to 120 °C | Higher temperatures generally increase reaction rate but can lead to side reactions. |
Ullmann-Type Coupling for C-C and C-N Bond Formation
The Ullmann reaction is a classic method for forming biaryl compounds through the copper-catalyzed coupling of two aryl halides. organic-chemistry.orgthermofisher.com While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern variations have been developed that use catalytic amounts of copper and milder conditions. organic-chemistry.orgnih.gov This reaction can be used for both C-C bond formation to construct the biphenyl core and for C-N bond formation in the synthesis of aryl amines. nih.gov The Ullmann condensation is particularly useful for the synthesis of symmetrical biaryls. thermofisher.com
Buchwald-Hartwig Amination for Aryl Amine Synthesis
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. wikipedia.orglibretexts.org This reaction is a powerful tool for the synthesis of a wide variety of aryl amines and has largely replaced harsher classical methods. wikipedia.org In the context of synthesizing [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-, this reaction could be employed to introduce the amine group onto a pre-formed 2-halo-2',4'-difluorobiphenyl intermediate. The reaction is known for its excellent functional group tolerance and broad substrate scope. wikipedia.org The choice of palladium precursor, ligand, and base is critical for achieving high yields. nih.govbeilstein-journals.org
Regioselective Halogenation Strategies for Fluorine Introduction
The introduction of fluorine atoms onto the aromatic ring is a critical step in the synthesis of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-. Regioselective fluorination allows for the precise placement of fluorine atoms at the desired positions. numberanalytics.com This can be achieved through various methods, including electrophilic fluorination using reagents like Selectfluor®, or through nucleophilic aromatic substitution (SNAr) on activated aromatic rings. The specific strategy depends on the starting materials and the desired substitution pattern. I(I)/I(III) catalysis has emerged as a powerful platform for the regioselective fluorination of various unsaturated systems. nih.govnih.gov
Advanced Synthetic Approaches to [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-
The construction of the biaryl scaffold is the critical step in synthesizing [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-. Modern synthetic chemistry offers sophisticated strategies to achieve this with high efficiency and control.
Convergent Synthesis: The most common and direct route to [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- is through a convergent synthesis, primarily utilizing palladium-catalyzed cross-coupling reactions. In this approach, two complex fragments are prepared independently and then joined together in a late-stage key reaction. The Suzuki-Miyaura coupling is a prominent example, typically involving the reaction of an aniline (B41778) derivative with a difluorophenyl derivative.
Route A: Coupling of 2-aminophenylboronic acid with 1-halo-2,4-difluorobenzene.
Route B: Coupling of a protected 2-haloaniline (e.g., 2-bromoaniline) with 2,4-difluorophenylboronic acid.
This convergent strategy allows for the modular and efficient assembly of the target molecule from readily available starting materials.
Divergent Synthesis: A divergent approach begins with a common intermediate that is subsequently elaborated into a variety of structurally distinct analogues. While less direct for synthesizing the parent compound itself, this strategy is highly valuable for creating libraries of derivatives for structure-activity relationship (SAR) studies. A potential divergent route could start with a pre-formed 2-amino-[1,1'-biphenyl] core, which is then subjected to selective fluorination, although this is often more challenging. More practically, a divergent synthesis would begin with the target molecule, [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-, which then serves as a common scaffold for a wide range of derivatization reactions (as detailed in Section 2.3).
The efficiency of the cornerstone Suzuki-Miyaura coupling reaction is highly dependent on the catalyst system and reaction conditions. Research has moved beyond traditional catalysts like tetrakis(triphenylphosphine)palladium(0) to develop more robust and active systems that offer higher yields, lower catalyst loadings, and broader substrate scope.
Advanced Catalyst Systems:
Air-Stable Palladium Complexes: New air-stable palladium complexes, such as PdCl2{PR2(Ph-R')}2, have been developed that show high efficiency in coupling reactions, even with challenging substrates like heteroatom-substituted aryl chlorides. organic-chemistry.org These catalysts can overcome the deactivation often caused by coordinating functional groups like amines, offering excellent yields (88–99%) at low catalyst loadings. organic-chemistry.org
Heterogeneous Catalysts: To address the challenges of catalyst removal and recycling, heterogeneous systems have been explored. Palladium nanoparticles supported on COOH-modified graphene have been used for the synthesis of fluorinated biphenyl derivatives. ugr.esmdpi.com These catalysts are reusable and align with the principles of green chemistry. Recyclability tests have shown that such catalysts can be used for at least five consecutive cycles with only a minor decrease in activity. ugr.es
Polymer-Supported Catalysts: Palladium catalysts supported on polymers, such as dicyclohexylphenylphosphine (B1293621) polystyrene, offer significant advantages. merckmillipore.com They are air-stable, easily removed by filtration, and lead to products with very low levels of palladium contamination, which is critical for biological applications. merckmillipore.com
Optimized Reaction Conditions:
Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times for Suzuki couplings from hours or days to just a few minutes. merckmillipore.com This acceleration is particularly effective when used with polymer-supported catalysts.
Base and Solvent Selection: The choice of base and solvent is crucial for reaction efficiency. Bases such as potassium carbonate (K2CO3) or cesium carbonate (CsCO3) are commonly used. Solvent systems are often mixtures, such as DME/water/ethanol (B145695), to facilitate the dissolution of both organic and inorganic reagents. merckmillipore.com
| Catalyst System | Key Features | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Air-Stable Pd(II) Complexes | Palladium(II) pre-catalysts with electron-rich phosphine ligands. | Low catalyst loading (0.01–1 mol%), various solvents. | High turnover numbers, tolerance of functional groups (e.g., -NH2), air stability. | organic-chemistry.org |
| Graphene-Supported Pd Nanoparticles | Heterogeneous catalyst, Pd(0) nanoparticles on a solid support. | Temperatures from 70-110 °C. | Excellent reusability, low catalyst leaching, green chemistry. | ugr.esmdpi.com |
| Polymer-Supported Pd Phosphine | Insoluble palladium catalyst on a polystyrene resin. | Microwave irradiation (e.g., 170 °C for 5 min), CsCO3 base. | Rapid reactions, easy product purification, low metal contamination. | merckmillipore.com |
Derivatization Strategies of the [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- Scaffold
The [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- scaffold contains two primary sites for chemical modification: the reactive amine functionality and the two aromatic rings. These sites allow for extensive derivatization to explore its chemical and biological properties.
The primary amino group is a versatile handle for a variety of chemical transformations.
Amide and Sulfonamide Formation: The amine can readily react with carboxylic acids (or their activated derivatives like acyl chlorides) and sulfonyl chlorides to form stable amides and sulfonamides, respectively. N,N′-dicyclohexylcarbodiimide (DCC) is a common coupling agent for forming amides from carboxylic acids. mdpi.comresearchgate.net This is one of the most common derivatization pathways for primary amines.
Alkylation and Reductive Amination: The amine can be alkylated using alkyl halides. Alternatively, reductive amination, which involves condensation with an aldehyde or ketone to form an imine followed by reduction (e.g., with sodium borohydride), provides a controlled route to secondary or tertiary amines.
Diazotization: The primary aromatic amine can be converted into a diazonium salt using nitrous acid (HNO2). This intermediate is highly versatile and can be substituted by a wide range of nucleophiles in reactions like the Sandmeyer reaction to introduce groups such as -OH, -CN, and halides (-Cl, -Br, -I).
The substituents already present on the biphenyl scaffold—the activating amino group and the deactivating fluoro groups—direct the position of subsequent reactions on the aromatic rings. The -NH2 group is a powerful ortho-, para-directing activator, while the fluorine atoms are deactivating but also ortho-, para-directing.
Electrophilic Aromatic Substitution: The aniline ring is significantly activated by the amino group, making it the primary site for electrophilic substitution reactions such as halogenation (e.g., with Br2 or I2) or nitration (with HNO3/H2SO4). Substitution is expected to occur at the positions ortho and para to the amine group. The difluorinated ring is deactivated and thus less susceptible to electrophilic attack.
Further Cross-Coupling Reactions: By first introducing a halogen (e.g., bromine or iodine) onto one of the aromatic rings via electrophilic substitution, a new handle for palladium-catalyzed cross-coupling is created. This allows for the synthesis of more complex, poly-aromatic systems by coupling with another boronic acid or other organometallic reagent. nih.gov
Friedel-Crafts Reactions: Friedel-Crafts alkylation or acylation can introduce alkyl or acyl groups onto the activated aniline ring. nih.gov However, the basicity of the amine group can interfere with the Lewis acid catalyst (e.g., AlCl3), often necessitating the use of a protecting group on the amine before carrying out the reaction.
| Reaction Site | Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|---|
| Amine Functionality | Amide Formation | R-COOH / DCC | Secondary Amide | mdpi.comresearchgate.net |
| Reductive Amination | R-CHO / NaBH4 | Secondary Amine | - | |
| Diazotization/Substitution | 1. NaNO2 / HCl; 2. CuX | Aryl Halide (X=Cl, Br) | - | |
| Aromatic Rings | Electrophilic Halogenation | Br2 / Acetic Acid | Bromo-substituted Biphenyl | - |
| Friedel-Crafts Acylation | R-COCl / AlCl3 (with N-protection) | Acyl-substituted Biphenyl | nih.gov |
Reactivity Profile of the Amine Group
The lone pair of electrons on the nitrogen atom of the primary amine group makes it both nucleophilic and basic. However, its reactivity is tempered by the electronic and steric environment of the biphenyl scaffold.
The amine group in [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- functions as a competent nucleophile. The electron-donating character of the biphenyl system can enhance the electron density on the nitrogen, although this is somewhat counteracted by the electron-withdrawing inductive effect of the fluorine atoms on the adjacent ring. This nucleophilicity allows the amine to participate in a variety of characteristic reactions, including acylation and alkylation. youtube.com
For instance, it can react with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. youtube.com This transformation is a common method for introducing new functional groups or for the synthesis of more complex molecules. The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent. youtube.com Similarly, the amine can act as a nucleophile in reactions with alkyl halides, although over-alkylation can be a competing process. The steric hindrance imposed by the ortho-phenyl group may influence the rate of these reactions compared to a simpler aniline.
In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amine group to prevent it from interfering with reactions at other sites on the molecule. This is achieved through the use of protecting groups. masterorganicchemistry.com Arylamines can be effectively protected as carbamates, which renders the nitrogen lone pair significantly less nucleophilic. masterorganicchemistry.comfishersci.co.uk
| Protecting Group | Abbreviation | Protection Reagent | Typical Deprotection Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA, HCl) masterorganicchemistry.comfishersci.co.uk |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.comfishersci.co.uk |
Aromatic Substitution Reactions on the Biphenyl System
The biphenyl core of the molecule can undergo substitution reactions, with the regiochemical outcome determined by the electronic properties of the existing substituents. The system is subject to both electrophilic and nucleophilic attacks depending on the reaction conditions and the specific ring being targeted.
Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the π-electron system of the aromatic rings. total-synthesis.com The regioselectivity of this reaction on [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- is complex due to the presence of multiple directing groups on two distinct rings.
The amine (-NH₂) group is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance, stabilizing the cationic intermediate (the arenium ion). youtube.comlibretexts.orgsavemyexams.com The unsubstituted phenyl group at the 1-position is also weakly activating and directs incoming electrophiles to its own ortho and para positions. youtube.com Conversely, the fluorine atoms are deactivating toward EAS because of their strong electron-withdrawing inductive effect, but they are also ortho, para-directors due to resonance donation from their lone pairs. youtube.comyoutube.com
The interplay of these effects determines the most likely sites of substitution:
Ring A (the aminophenyl ring): This ring is strongly activated by the -NH₂ group. Electrophilic attack will be strongly directed to the positions ortho and para to the amine. The para position (position 5) is sterically accessible. The ortho position (position 3) is also electronically favored, though may experience some steric hindrance from the adjacent phenyl ring.
Ring B (the difluorophenyl ring): This ring is deactivated by the two fluorine atoms. It is therefore significantly less likely to undergo electrophilic attack compared to Ring A.
| Substituent | Effect on Reactivity | Directing Effect | Governing Factor |
|---|---|---|---|
| -NH₂ (Amine) | Strongly Activating | Ortho, Para | Resonance Donation libretexts.org |
| -C₆H₅ (Phenyl) | Weakly Activating | Ortho, Para | Resonance/Inductive youtube.com |
| -F (Fluoro) | Deactivating | Ortho, Para | Inductive Withdrawal > Resonance Donation youtube.com |
While the electron-rich aminophenyl ring is resistant to nucleophilic attack, the difluorophenyl ring is susceptible to Nucleophilic Aromatic Substitution (SₙAr). wikipedia.orgbyjus.com This type of reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgnih.gov
The two fluorine atoms on Ring B serve this purpose effectively. Their high electronegativity makes the aromatic ring electron-deficient and thus electrophilic enough to be attacked by a strong nucleophile. libretexts.org The SₙAr reaction proceeds via an addition-elimination mechanism: the nucleophile first adds to the carbon bearing a leaving group, forming the resonance-stabilized Meisenheimer complex, and subsequently, the leaving group is expelled to restore aromaticity. libretexts.orgacsgcipr.org
In this system, the fluorine atoms themselves can act as leaving groups. The relative reactivity of halogens as leaving groups in SₙAr reactions is often F > Cl > Br > I, which is the reverse of the trend seen in Sₙ2 reactions. nih.gov This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive withdrawal of fluorine, rather than the breaking of the carbon-halogen bond. libretexts.org A nucleophile could therefore displace either the fluorine at the 2'- or 4'-position, with the precise location of attack depending on the nucleophile and reaction conditions.
Redox Chemistry of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-
The redox chemistry of the molecule involves both the potential for oxidation, primarily centered on the amine group and the aromatic system, and reduction.
One of the most significant oxidative reactions for 2-aminobiphenyl (B1664054) derivatives is intramolecular cyclization to form carbazoles. This transformation, often promoted by transition metal catalysts or high temperatures, involves the formation of a new C-N bond through a C-H amination process, leading to a rigid, planar tricyclic system. nih.govresearchgate.net The presence of fluorine atoms may influence the electronic properties and reactivity of the substrate in such cyclization reactions. researchgate.net
The amine group itself can be susceptible to oxidation, potentially leading to the formation of nitroso or nitro compounds under strong oxidizing conditions, though the intramolecular cyclization is often a more favorable pathway.
Regarding reduction, while the aromatic rings are generally stable, they can be reduced under forcing conditions, such as high-pressure hydrogenation. More commonly, the synthetic precursor to this compound would likely be a nitro-derivative, such as 2',4'-difluoro-2-nitro-[1,1'-biphenyl], which is reduced to the target amine. wikipedia.org This reduction is a fundamental transformation in the synthesis of aromatic amines and can be achieved using various methods, including catalytic hydrogenation or metal-acid combinations. The electrochemical reduction of fluorinated aromatic compounds is also a known process. rsc.org
Oxidation Pathways and Products
The oxidation of arylamines can proceed through various pathways, often involving the nitrogen atom of the amino group, leading to a range of potential products depending on the oxidant and reaction conditions. For [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-, the primary site of oxidation is expected to be the amino group.
Potential Oxidation Reactions:
Formation of Nitroso and Nitro Compounds: Mild oxidation could initially lead to the corresponding nitroso derivative, which can be further oxidized to the nitro compound under stronger oxidizing conditions. The presence of electron-withdrawing fluorine atoms may render the amino group less susceptible to oxidation compared to non-fluorinated analogs.
Oxidative Coupling: In some cases, oxidative coupling reactions can occur, leading to the formation of azo or azoxy compounds. This typically involves the reaction of two molecules of the amine.
Ring Oxidation: Under harsh oxidizing conditions, oxidation of the aromatic rings could occur, potentially leading to the formation of quinone-like structures or ring-opened products. However, the high stability of the aromatic system makes this a less favorable pathway.
Hypothetical Oxidation Products and Conditions:
| Oxidizing Agent | Proposed Major Product(s) | Hypothetical Conditions |
| Peroxy acids (e.g., m-CPBA) | 2-Nitroso-2',4'-difluoro-1,1'-biphenyl, 2-Nitro-2',4'-difluoro-1,1'-biphenyl | Inert solvent (e.g., CH₂Cl₂), controlled temperature |
| Potassium permanganate (B83412) (KMnO₄) | 2-Nitro-2',4'-difluoro-1,1'-biphenyl | Basic or neutral aqueous solution, heating |
| Sodium hypochlorite (B82951) (NaOCl) | 2,2'-Bis(2',4'-difluorobiphenyl)azoxybenzene | Aqueous solution |
Reduction Pathways and Products
Given that the primary functional group susceptible to reduction in [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- is the aromatic system, and the amino group is already in a reduced state, significant reduction would require forcing conditions. However, if the compound were modified to contain reducible groups (e.g., a nitro group instead of an amine), reduction would be a key transformation. For the title compound, discussions of reduction are more relevant in the context of related derivatives. For instance, the reduction of a corresponding nitro- or imino-difluorobiphenyl would be a plausible synthetic route to the amine.
An electrochemical study on a related compound, (2,4-difluoro-phenyl)-(2-phenyl-1H-quinolin-4-ylidene)-amine, has shown that reduction can occur in two successive one-electron transfer steps. researchgate.net This suggests that the difluorophenyl moiety can accept electrons, a process that could be relevant under specific reducing conditions.
Hypothetical Reduction Scenarios for a Related Nitro-Compound:
If we consider the reduction of the analogous 2-nitro-2',4'-difluoro-1,1'-biphenyl, the primary product would be [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-.
| Reducing Agent | Proposed Product | Hypothetical Conditions |
| Catalytic Hydrogenation (H₂, Pd/C) | [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- | Methanol or ethanol solvent, room temperature and pressure |
| Tin(II) chloride (SnCl₂) in acidic medium | [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- | Concentrated HCl, heating |
| Iron (Fe) in acidic medium | [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- | Acetic acid or aqueous ethanol with HCl, heating |
Mechanistic Investigations of Key Transformations
Elucidation of Reaction Pathways and Transition States
Detailed mechanistic understanding of reactions involving this compound would necessitate computational studies (e.g., Density Functional Theory calculations) to model reaction pathways and identify transition states. Such studies would be crucial for understanding the energetics of different potential reaction channels and the influence of the fluorine substituents.
For a hypothetical electrophilic aromatic substitution reaction, computational modeling could elucidate the structures and energies of the Wheland intermediates (arenium ions) for substitution at different positions on both phenyl rings. This would help predict the regioselectivity of such reactions.
Role of Fluorine Substitution in Directing Reactivity and Selectivity
The two fluorine atoms at the 2' and 4' positions of the biphenyl system have a profound impact on the electronic properties and reactivity of the molecule.
Inductive Effect: As highly electronegative atoms, the fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the fluorinated ring towards electrophilic attack and also influences the electron density on the adjacent phenyl ring and the amino group.
Mesomeric Effect: Fluorine also possesses a lone pair of electrons that can be donated to the aromatic ring through a mesomeric or resonance effect (+M effect). However, for fluorine, the inductive effect is generally considered to be stronger than the mesomeric effect.
Directing Effects in Electrophilic Substitution: The fluorine atoms would direct incoming electrophiles primarily to the positions ortho and para to themselves. However, due to the strong deactivating inductive effect, electrophilic substitution on the fluorinated ring is generally disfavored compared to the non-fluorinated ring. On the non-fluorinated ring, the amino group is a strong activating and ortho-, para-directing group. Therefore, electrophilic substitution would be expected to occur predominantly on the amine-bearing ring at the positions ortho and para to the amino group.
Influence on Nucleophilicity: The electron-withdrawing nature of the fluorine atoms reduces the electron density on the amino group, thereby decreasing its nucleophilicity and basicity compared to the non-fluorinated parent compound, 2-aminobiphenyl.
Stabilization of Intermediates: The presence of fluorine can influence the stability of reaction intermediates. For instance, in nucleophilic aromatic substitution reactions (which would be more likely on the fluorinated ring if a suitable leaving group were present), the fluorine atoms would stabilize the negatively charged Meisenheimer complex.
In substitution reactions on dinitro-difluorobenzene derivatives, it has been observed that the fluorine atoms are displaced in preference to the nitro groups, highlighting the role of fluorine as a potential leaving group in nucleophilic aromatic substitution. researchgate.net
Computational and Theoretical Chemistry Studies of 1,1 Biphenyl 2 Amine, 2 ,4 Difluoro
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. They are employed to predict a wide range of molecular properties from first principles, solving approximations of the Schrödinger equation for a given molecule.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. biochempress.com It has become a popular and versatile tool for predicting molecular geometries, with functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional often providing a good balance between accuracy and computational cost for organic molecules. researchgate.netespublisher.com The choice of basis set, such as 6-311G(d,p) or 6-311+G*, is also crucial for obtaining reliable results. researchgate.netresearchgate.net
Table 1: Representative Optimized Geometrical Parameters for [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- Calculated via DFT (Note: The following table is a template representing the type of data obtained from DFT calculations. Specific values would be derived from a dedicated computational study.)
| Parameter | Description | Typical Expected Value/Trend |
| Bond Lengths (Å) | ||
| C1-C1' | Length of the bond connecting the two phenyl rings. | Shorter than a typical C-C single bond due to some double bond character. |
| C-N | Length of the carbon-nitrogen bond of the amine group. | ~1.40 Å |
| C-F | Length of the carbon-fluorine bonds. | ~1.35 Å |
| **Bond Angles (°) ** | ||
| C2-C1-C1' | Angle defining the connection of the phenyl rings. | ~120° |
| C-N-H | Angle within the amine group. | ~109.5° |
| Dihedral Angle (°) | ||
| C2-C1-C1'-C2' | The torsion angle between the two phenyl rings. | Non-planar (twisted) conformation is expected to be the most stable due to steric hindrance between ortho substituents. |
The electronic structure of a molecule governs its chemical reactivity and optical properties. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ppor.az The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability, with a smaller gap often indicating higher chemical reactivity and polarizability. nih.govaimspress.com From these energies, other quantum chemical descriptors such as chemical hardness, ionization potential, and electrophilicity index can be calculated to further characterize the molecule's reactivity. biochempress.comresearchgate.net
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution across the molecule. nih.gov An MEP map plots the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). researchgate.net These maps are invaluable for predicting sites susceptible to nucleophilic and electrophilic attack. nih.gov For [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-, negative potential is expected around the electronegative fluorine and nitrogen atoms, while positive potential would be located around the hydrogen atoms of the amine group and the phenyl rings. researchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies and Global Reactivity Descriptors (Note: This table illustrates the quantum chemical descriptors derived from electronic structure analysis. Values are dependent on the specific computational method and basis set used.)
| Parameter | Formula | Description |
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital. |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital. |
| Energy Gap (ΔE) | ELUMO – EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Electrophilicity Index (ω) | (I + A)² / (8η) | Measures the propensity to accept electrons. |
For flexible molecules like biphenyl (B1667301) derivatives, conformational analysis is essential for understanding their behavior. researchgate.net The primary source of flexibility in [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- is the rotation around the single bond connecting the two phenyl rings. Computational methods can be used to perform a potential energy scan by systematically varying the C-C dihedral angle and calculating the energy at each step. This process generates a rotational energy profile that identifies the most stable conformers (energy minima) and the transition states between them (energy maxima). The energy difference between a stable conformer and the highest-energy transition state on the rotational profile is the torsional or rotational barrier. rsc.org The presence of substituents can create multiple stable conformers and influence the heights of these barriers.
Molecular Dynamics Simulations
While quantum chemical calculations typically focus on static, single-molecule systems in a vacuum, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, often within a simulated environment like a solvent. nih.gov
MD simulations model the motion of atoms and molecules by solving Newton's equations of motion, using a force field to describe the forces between atoms. researchgate.net For [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-, an MD simulation could reveal how the molecule behaves in solution. It would allow for the observation of conformational changes, such as the rotation around the biphenyl bond, over a period of time.
Furthermore, MD is a powerful tool for studying intermolecular interactions. nih.gov The simulation can explicitly model interactions between the solute molecule and surrounding solvent molecules. This would be particularly useful for analyzing potential hydrogen bonds between the amine group (-NH2) and protic solvents, or dipole-dipole interactions arising from the polar C-F bonds. Such simulations can provide a more realistic picture of the molecule's behavior in a condensed phase compared to gas-phase quantum calculations.
Prediction of Spectroscopic Parameters
Quantum chemical calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm or refine the computed molecular structure.
NMR Spectra: DFT methods can calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) with reasonable accuracy. openaccesspub.org For [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-, predicting the ¹⁹F NMR shifts would be particularly valuable for characterizing the fluorinated ring. mdpi.com
Vibrational Spectra: The harmonic vibrational frequencies corresponding to Infrared (IR) and Raman spectra can also be computed. nih.gov These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors, allowing for a direct comparison with experimental spectra and aiding in the assignment of vibrational modes. nih.gov
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption bands observed in a UV-Vis spectrum. espublisher.com The lowest energy transition is typically associated with the HOMO→LUMO excitation. openaccesspub.org
Theoretical Calculations of NMR Chemical Shifts
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become a standard procedure in chemical research for structure elucidation and verification. Density Functional Theory (TDF) is a quantum mechanical approach that allows for the calculation of molecular properties with a high degree of accuracy when compared to experimental data. nih.gov Specifically, the Gauge-Including Atomic Orbital (GIAO) method is frequently employed within the DFT framework to calculate the NMR shielding tensors of a molecule. nih.gov
The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. Following this, a single-point NMR calculation is performed on the optimized structure. nih.gov The choice of the DFT functional and basis set is crucial for the accuracy of the prediction. nih.gov Functionals such as B3LYP and basis sets like 6-311+G(d,p) are commonly used and have been shown to provide reliable results for a wide range of organic molecules. mdpi.commdpi.com The calculated isotropic shielding values are then converted into chemical shifts by referencing them against a standard compound, typically Tetramethylsilane (TMS).
For [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-, theoretical calculations would provide predicted ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule. These predictions are valuable for assigning peaks in an experimental spectrum, especially for complex molecules with overlapping signals. Studies have shown that DFT-based methods can predict ¹³C chemical shifts with high accuracy. nih.gov While ¹H chemical shift predictions can be more challenging due to their sensitivity to solvent and conformational effects, the methodologies still provide a strong correlation with experimental values. mdpi.com
Below are illustrative tables of predicted NMR chemical shifts for [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-, based on computational chemistry principles.
Illustrative Predicted ¹H NMR Chemical Shifts Calculated using a representative DFT method (e.g., B3LYP/6-311+G(d,p)) in a common solvent (e.g., CDCl₃).
| Atom Position | Predicted Chemical Shift (ppm) |
| H3 | 7.15 |
| H4 | 7.30 |
| H5 | 6.90 |
| H6 | 7.25 |
| H3' | 6.85 (dd) |
| H5' | 6.95 (ddd) |
| H6' | 7.40 (td) |
| NH₂ | 3.80 (s, br) |
Illustrative Predicted ¹³C NMR Chemical Shifts Calculated using a representative DFT method (e.g., B3LYP/6-311+G(d,p)) in a common solvent (e.g., CDCl₃).
| Atom Position | Predicted Chemical Shift (ppm) |
| C1 | 128.5 |
| C2 | 145.0 |
| C3 | 118.0 |
| C4 | 130.0 |
| C5 | 120.0 |
| C6 | 125.0 |
| C1' | 122.0 (d) |
| C2' | 160.0 (dd) |
| C3' | 105.0 (d) |
| C4' | 162.5 (dd) |
| C5' | 112.0 (dd) |
| C6' | 132.0 (d) |
Simulation of Vibrational (IR) and Electronic (UV-Vis) Spectra
Theoretical vibrational analysis is a powerful tool for interpreting infrared (IR) spectra. q-chem.com By calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix), a harmonic vibrational analysis can be performed. This computational analysis yields a set of vibrational frequencies and their corresponding IR intensities, which can be used to simulate the entire IR spectrum. q-chem.com
These calculations are typically performed at the same level of theory (e.g., DFT with functionals like B3LYP) as the geometry optimization to ensure consistency. The resulting calculated frequencies often have a systematic error compared to experimental values, so it is common practice to apply a scaling factor to improve the agreement. acs.org
Illustrative Predicted IR Vibrational Frequencies Calculated using a representative DFT method (e.g., B3LYP/6-311+G(d,p)).
| Calculated Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3450, 3360 | Medium | N-H asymmetric & symmetric stretch |
| 3100 - 3000 | Medium-Weak | Aromatic C-H stretch |
| 1610 | Strong | N-H scissoring (bending) |
| 1580, 1480 | Strong | Aromatic C=C ring stretch |
| 1280 | Strong | Aromatic C-N stretch |
| 1250 - 1100 | Very Strong | C-F stretch |
| 750 | Strong | Aromatic C-H out-of-plane bend |
Electronic (UV-Vis) Spectra Simulation
The simulation of electronic spectra, such as Ultraviolet-Visible (UV-Vis) absorption spectra, is typically achieved using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the electronic excitation energies from the ground state to various excited states, which correspond to the absorption of light. rsc.org The output of a TD-DFT calculation includes the wavelength of maximum absorption (λₘₐₓ), the oscillator strength (which is related to the intensity of the absorption), and the molecular orbitals involved in the electronic transition (e.g., HOMO to LUMO). mdpi.comrsc.org
For [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic biphenyl system. The positions of the fluorine and amine substituents will influence the energies of the molecular orbitals and thus the precise wavelength of the absorption bands. TD-DFT calculations can accurately model these substituent effects and predict the resulting λₘₐₓ values. researchgate.netchemrxiv.org
Illustrative Predicted UV-Vis Absorption Data Calculated using a representative TD-DFT method (e.g., B3LYP/6-311+G(d,p)) in a solvent like methanol.
| Wavelength (λₘₐₓ, nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
| 295 | 0.25 | HOMO → LUMO | π → π |
| 240 | 0.55 | HOMO-1 → LUMO | π → π |
Advanced Spectroscopic Characterization and Structural Elucidation of 1,1 Biphenyl 2 Amine, 2 ,4 Difluoro and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. emory.edu
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for mapping the carbon-hydrogen framework of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-. The chemical shifts (δ) in the ¹H NMR spectrum are influenced by the electronic effects of the amine and fluorine substituents. The aromatic protons on the amine-bearing ring typically appear as a set of multiplets, as do the protons on the difluorinated ring. The amine (NH₂) protons often present as a broad singlet, the chemical shift of which can be solvent-dependent.
In the ¹³C NMR spectrum, ten distinct signals are expected for the twelve aromatic carbons, accounting for symmetry in the unsubstituted phenyl ring. The carbons directly bonded to the electron-withdrawing fluorine atoms (C-2' and C-4') would exhibit large one-bond C-F coupling constants (¹JCF) and appear as doublets. The carbon attached to the amine group (C-2) is also significantly shifted. Complete assignment of these signals is achieved by combining information from one-dimensional spectra with two-dimensional techniques. researchgate.netcore.ac.uk
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings Predicted data based on typical values for substituted biphenyl (B1667301) compounds.
| ¹H NMR | δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-3', H-5', H-6' | 6.8 - 7.2 | m | |
| H-3, H-4, H-5, H-6 | 7.0 - 7.6 | m | |
| NH₂ | 3.5 - 5.0 | br s | |
| ¹³C NMR | δ (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J) in Hz |
| Aromatic C | 110 - 165 | ||
| C-2' | ~160 | d | ¹JCF ≈ 245 Hz |
| C-4' | ~162 | d | ¹JCF ≈ 250 Hz |
¹⁹F NMR for Fluorine Environments
¹⁹F NMR spectroscopy is exceptionally sensitive for analyzing fluorinated organic molecules due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.govchemrxiv.org For [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the electronically non-equivalent fluorine atoms at the 2'- and 4'-positions.
The chemical shifts of these fluorine atoms provide information about their local electronic environment. Furthermore, these signals will likely appear as doublets due to through-space or through-bond coupling to each other (³JF-F or ⁴JF-F) and may show additional fine structure from coupling to nearby protons (³JH-F, ⁴JH-F). researchgate.net The broad chemical shift range of ¹⁹F NMR minimizes signal overlap, making it a powerful tool for confirming the presence and specific locations of fluorine atoms. nih.gov
Table 2: Predicted ¹⁹F NMR Data Predicted data based on typical values for difluorophenyl compounds.
| Assignment | δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| F at C-2' | -110 to -115 | d | ³JF-F ≈ 20 Hz |
| F at C-4' | -105 to -110 | d | ³JF-F ≈ 20 Hz |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC) for Connectivity
Two-dimensional (2D) NMR experiments are indispensable for confirming the complex structural assignments of substituted biphenyls.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of protons on each aromatic ring separately, confirming the substitution patterns. For instance, cross-peaks would connect H-3 to H-4, H-4 to H-5, and H-5 to H-6 on the amine-substituted ring.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These heteronuclear experiments correlate protons with their directly attached carbons (¹H-¹³C). miami.edu An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C spectrum, providing robust validation for the assignments made in the 1D spectra.
By combining these techniques, a complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved, solidifying the structural elucidation of the molecule. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a functional group "fingerprint." IR spectroscopy relies on the change in a molecule's dipole moment during a vibration, while Raman spectroscopy detects changes in polarizability. nih.gov This makes them complementary methods for a complete vibrational analysis. uu.nl
For [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-, key vibrational modes include:
N-H Stretching: The amine group typically shows two distinct stretching bands in the 3300-3500 cm⁻¹ region in the IR spectrum, corresponding to symmetric and asymmetric stretches.
Aromatic C-H Stretching: These vibrations appear just above 3000 cm⁻¹.
C=C Stretching: Aromatic ring stretching vibrations produce a series of sharp bands in the 1450-1600 cm⁻¹ region.
N-H Bending: The scissoring motion of the -NH₂ group is observed around 1600 cm⁻¹.
C-F Stretching: The strong carbon-fluorine bonds give rise to intense absorption bands in the IR spectrum, typically in the 1100-1300 cm⁻¹ region.
Table 3: Characteristic Vibrational Frequencies Data based on typical frequency ranges for the specified functional groups.
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H Asymmetric & Symmetric Stretch | IR | 3300 - 3500 | Medium-Strong |
| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium-Weak |
| N-H Bend (Scissoring) | IR | 1590 - 1650 | Medium-Strong |
| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 | Variable |
| C-F Stretch | IR | 1100 - 1300 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. chemrxiv.org For [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-, high-resolution mass spectrometry (HRMS) would confirm its molecular formula (C₁₂H₉F₂N) by providing a highly accurate mass measurement of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺.
Under electron ionization (EI) or tandem mass spectrometry (MS/MS) conditions, the molecule undergoes predictable fragmentation. nih.gov Key fragmentation pathways would likely include:
Cleavage of the C-C bond between the two phenyl rings, leading to fragments corresponding to the aminophenyl and difluorophenyl moieties.
Loss of the amine group (-NH₂) or related neutral species.
Loss of a fluorine atom.
Analyzing the mass-to-charge (m/z) ratios of these fragments allows for the reconstruction of the molecular structure, confirming the identity and arrangement of the substituents. nih.govmdpi.com
Table 4: Predicted Mass Spectrometry Data
| Species | Formula | Calculated Mass (Da) | Description |
| Molecular Ion [M]⁺ | C₁₂H₉F₂N | 205.07 | Intact molecule |
| [M-F]⁺ | C₁₂H₉FN | 186.07 | Loss of a fluorine atom |
| [M-NH₂]⁺ | C₁₂H₈F₂ | 189.06 | Loss of the amine radical |
| [C₆H₄NH₂]⁺ | C₆H₆N | 92.05 | Aminophenyl fragment |
| [C₆H₃F₂]⁺ | C₆H₃F₂ | 113.02 | Difluorophenyl fragment |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique yields accurate data on bond lengths, bond angles, and torsional angles.
For [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-, a key structural feature of interest is the dihedral angle between the two phenyl rings. Due to steric hindrance between the ortho-substituents (the -NH₂ group on one ring and the -F atom on the other), the rings are not expected to be coplanar. Analysis of similar substituted biphenyl structures, such as [1,1'-biphenyl]-2,2'-dicarbonitrile, reveals significant twisting between the rings, with dihedral angles often in the range of 40-60°. nih.govresearchgate.net This twisting minimizes steric repulsion between the ortho groups. The crystal packing would likely be stabilized by intermolecular hydrogen bonds involving the amine group and potentially weak C-H···F interactions. mdpi.comresearchgate.net
Table 5: Representative Crystallographic Parameters from an Analogous Biphenyl Structure Data based on a representative substituted biphenyl crystal structure to illustrate expected findings.
| Parameter | Description | Typical Value |
| Crystal System | Monoclinic or Orthorhombic | |
| Space Group | e.g., P2₁/c | |
| C-C (aromatic) | Bond Length | 1.37 - 1.40 Å |
| C-N | Bond Length | ~1.40 Å |
| C-F | Bond Length | ~1.35 Å |
| C(1)-C(1') | Biphenyl Bond Length | ~1.49 Å |
| Dihedral Angle | Angle between phenyl rings | 40 - 60° |
Electronic Spectroscopy (UV-Visible) for Electronic Transitions
The electronic absorption spectrum of a molecule provides significant insights into its electronic structure and the transitions that occur between different electronic states upon absorption of ultraviolet or visible light. For aromatic systems like [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-, the UV-Visible spectrum is dominated by π → π* transitions associated with the conjugated biphenyl backbone. The positions and intensities of these absorption bands are sensitive to the nature and position of substituents on the aromatic rings.
In the case of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-, the electronic spectrum is influenced by the interplay of the biphenyl chromophore, the electron-donating amino group (-NH₂), and the electron-withdrawing fluorine atoms (-F). The biphenyl system itself exhibits a strong absorption band, which is subject to shifts and intensity changes upon substitution.
Detailed Research Findings
Specific experimental UV-Visible spectroscopic data for [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- is not extensively available in the public domain. However, the electronic transitions can be understood by examining the effects of the individual functional groups and by comparing with related structures.
The unsubstituted 2-aminobiphenyl (B1664054) molecule typically displays absorption maxima in the UV region. The amino group, acting as an auxochrome, can cause a bathochromic (red) shift of the absorption bands of the biphenyl chromophore due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom. This leads to a decrease in the energy required for the π → π* transitions.
For instance, studies on various difluorinated biphenyl compounds have reported absorption maxima (λmax) in the range of 250-320 nm, which are characteristic of π → π* transitions within the biphenyl system. The exact position of λmax is modulated by the other substituents present in the molecule.
While a dedicated spectrum for [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- is not provided, the table below presents the UV-Visible absorption data for several related difluorinated biphenyl compounds, offering a comparative perspective on the electronic transitions in such systems.
| Compound Name | Chemical Structure | λmax (nm) | Solvent | Reference |
|---|---|---|---|---|
| 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl | t-Bu-C₆H₄-C₆H₃F₂ | 256.4 | Ethyl Acetate | umons.ac.be |
| 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone | CH₃CO-C₆H₄-C₆H₃F₂ | 275.7 | Ethyl Acetate | umons.ac.be |
| 3′,4′-difluoro-2,5-dimethoxy-1,1′-biphenyl | (CH₃O)₂-C₆H₃-C₆H₃F₂ | 315.8 | Ethyl Acetate | umons.ac.be |
| 3,4-difluoro-3′-nitro-1,1′-biphenyl | NO₂-C₆H₄-C₆H₃F₂ | 287.3 | Ethyl Acetate | umons.ac.be |
| (3′,4′-difluoro-[1,1′-biphenyl]-3-yl)(methyl)sulfane | CH₃S-C₆H₄-C₆H₃F₂ | 262.1 | Ethyl Acetate | umons.ac.be |
The electronic transitions in these molecules are primarily assigned to π → π* transitions. The variation in λmax values highlights the electronic influence of different substituents in conjunction with the difluoro substitution. For [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-, it is anticipated that the combination of the amino group's auxochromic effect and the electronic perturbations from the fluorine atoms would result in a complex absorption profile with bands likely appearing in the mid-to-upper UV region. Computational studies are often employed to predict the electronic spectra and elucidate the nature of the electronic transitions in such novel compounds where experimental data is scarce. researchgate.net
Applications of 1,1 Biphenyl 2 Amine, 2 ,4 Difluoro in Advanced Materials and Catalysis
Role as a Key Synthetic Intermediate for Complex Organic Molecules
[1,1'-Biphenyl]-2-amine, 2',4'-difluoro- serves as a crucial building block in organic synthesis. The presence of fluorine atoms significantly influences the molecule's reactivity and the properties of its derivatives, often enhancing thermal stability and modulating electronic characteristics. chemimpex.com Its bifunctional nature, featuring a reactive amine group and an adaptable biphenyl (B1667301) scaffold, allows for its incorporation into a wide array of more complex molecular architectures.
Precursor in the Synthesis of Functionalized Biphenyls
The compound is an important intermediate for creating highly substituted and functionalized biphenyls. The foundational biphenyl structure is typically assembled via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which links a fluorinated aryl halide with an arylboronic acid. beilstein-journals.org Once the 2',4'-difluoro-[1,1'-biphenyl]-2-amine core is formed, the amine group can be further modified or used to direct subsequent reactions.
Chemists utilize this precursor in reactions like Buchwald-Hartwig amination to introduce additional aryl or alkyl groups, leading to complex tri- and tetra-arylamine structures. nih.gov These resulting functionalized biphenyls are sought after for their applications in medicinal chemistry and materials science. chemimpex.comnih.gov The strategic placement of fluorine atoms on one of the phenyl rings alters the electron density of the system, which can be leveraged to fine-tune the properties of the final molecule. chemimpex.com
| Reaction Type | Reactant Group | Resulting Structure Class | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic Acids | Substituted Biphenyls | beilstein-journals.org |
| Buchwald-Hartwig Amination | Aryl Halides | Triarylamines | nih.gov |
| Amide Coupling | Acyl Chlorides | Biphenyl Amides | mdpi.com |
Building Block for Nitrogen-Containing Heterocycles
The amine group on the biphenyl scaffold makes [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- an ideal starting point for the synthesis of various nitrogen-containing heterocycles. rsc.org These cyclic compounds are of immense interest due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. rsc.orgekb.egnih.gov
One significant application is in the synthesis of carbazole (B46965) derivatives. Through intramolecular cyclization reactions, often facilitated by transition metal catalysts, the amine group can be induced to form a new ring with the adjacent phenyl group, creating a carbazole core. The resulting fluorinated carbazoles are important components in materials for organic light-emitting diodes (OLEDs) due to their electronic properties and high thermal stability. researchgate.net Similarly, derivatives of this biphenylamine can be used to construct other complex heterocyclic systems like fluorenones and azaindoles, demonstrating its versatility as a synthetic building block. beilstein-journals.orgnih.gov
Applications in Coordination Chemistry
The structural features of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- make it a compelling candidate for use as a ligand in coordination and organometallic chemistry. The nitrogen atom of the amine group possesses a lone pair of electrons capable of coordinating to a metal center, while the aromatic rings can also participate in metal binding.
As a Ligand in Organometallic Chemistry
As a ligand, [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- can coordinate with a variety of transition metals, including palladium, platinum, iridium, and copper. nih.govresearchgate.netcore.ac.ukresearchgate.net The amine group typically acts as a monodentate or bidentate ligand, binding to the metal center. The biphenyl framework provides a rigid and sterically defined environment around the metal, which can influence the geometry and stability of the resulting organometallic complex. nih.gov
The electron-withdrawing nature of the two fluorine atoms can modulate the electron-donating capacity of the ligand. This electronic tuning is crucial as it affects the properties of the metal complex, such as its redox potential and reactivity. core.ac.uk This ability to fine-tune electronic characteristics is a key reason for the interest in fluorinated ligands in the development of new metal complexes.
| Metal Center | Potential Coordination Mode | Influencing Factor | Reference |
|---|---|---|---|
| Palladium (Pd) | Monodentate (N-donor) | Ligand-to-metal charge transfer | nih.gov |
| Platinum (Pt) | Monodentate (N-donor) | Steric hindrance from biphenyl | researchgate.net |
| Iridium (Ir) | Cyclometalating (C^N) | Emission properties for photonics | core.ac.uk |
| Copper (Cu) | Bidentate (N, C-donor) | Geometric constraints | researchgate.net |
Development of Catalytic Systems Utilizing Biphenylamine Ligands
Ligands based on biphenylamine structures are instrumental in the design of homogeneous catalytic systems. The properties of the ligand directly influence the activity, selectivity, and stability of the catalyst. By incorporating the 2',4'-difluoro-[1,1'-biphenyl]-2-amine moiety as a ligand, chemists can develop catalysts for a range of organic transformations, such as cross-coupling reactions.
The steric bulk of the biphenyl framework and the electronic effects of the fluorine substituents play a critical role in the catalytic cycle. These features can affect the rates of oxidative addition and reductive elimination steps, ultimately controlling the efficiency of the catalyst. researchgate.net The development of catalytic systems with fluorinated biphenylamine ligands is an active area of research, aimed at creating more robust and efficient catalysts for synthesizing fine chemicals and pharmaceuticals.
Contributions to Materials Science and Optoelectronics
The unique properties endowed by the fluorinated biphenylamine structure are highly beneficial in the field of materials science, particularly for optoelectronic applications. Molecules incorporating this scaffold are explored for use in organic semiconductors, hole transport layers, and as host materials in OLEDs. chemimpex.comresearchgate.netossila.com
The rigidity of the biphenyl backbone contributes to the formation of stable amorphous films, which is essential for device longevity. The fluorine atoms enhance thermal stability and can lower the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of the material. chemimpex.com This energy level tuning is critical for optimizing charge injection and transport in electronic devices, leading to improved efficiency and performance. For instance, materials derived from biphenylamine structures, such as carbazoles, are known to be effective host materials in phosphorescent OLEDs (PHOLEDs), enabling efficient energy transfer to guest emitter molecules. researchgate.net The use of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- as a building block allows for the rational design of new materials with tailored optoelectronic properties. mdpi.com
| Material Type | Key Property Contribution | Application | Reference |
|---|---|---|---|
| Organic Semiconductors | Charge transport, thermal stability | Organic Field-Effect Transistors (OFETs) | chemimpex.com |
| Hole Transport Layers | HOMO level tuning, film stability | Organic Light-Emitting Diodes (OLEDs) | ossila.com |
| PHOLED Host Materials | High triplet energy, thermal stability | Displays and Lighting | researchgate.net |
| Polyimides | Low dielectric constant, thermal resistance | Microelectronics | ossila.com |
Incorporation into Polymeric Systems
The monomer [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- serves as a valuable building block for the synthesis of high-performance polymers such as polyimides and polyamides. The introduction of the 2',4'-difluoro-biphenyl moiety into the polymer backbone can impart a range of desirable properties, primarily stemming from the disruption of intermolecular charge-transfer complexes and the increase in free volume.
Research on analogous fluorinated aromatic polymers has consistently demonstrated that the presence of fluorine atoms leads to enhanced solubility in organic solvents. ntu.edu.tw This is a significant advantage for polymer processing, as it allows for the formation of uniform, thin films and coatings via solution-casting techniques. The improved solubility is attributed to the reduced intermolecular forces and the non-linear, asymmetric structure of the diamine, which hinders efficient chain packing.
Furthermore, the incorporation of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- is expected to enhance the thermal stability of the resulting polymers. Aromatic polyimides and polyamides are renowned for their high-temperature resistance, and the strong carbon-fluorine bonds contribute to this inherent stability. kpi.ua Polymers derived from similar fluorinated diamines have shown high glass transition temperatures (Tg) and decomposition temperatures, making them suitable for applications in demanding environments.
The dielectric constant of polymers is a critical parameter for applications in microelectronics. The introduction of fluorine atoms is a well-established strategy for lowering the dielectric constant of polyimides. kpi.ua The high electronegativity of fluorine reduces the polarizability of the polymer chains, and the increased free volume resulting from the bulky fluorine atoms further decreases the dielectric constant. This makes polymers based on [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- attractive candidates for use as low-k dielectric materials in integrated circuits and other electronic components.
To illustrate the expected impact of incorporating [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- into a polyimide backbone, the following table presents hypothetical data based on trends observed in similar fluorinated polyimide systems.
| Polymer System | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA, 10% weight loss) (°C) | Dielectric Constant (1 MHz) | Solubility in NMP |
|---|---|---|---|---|
| Polyimide from PMDA and non-fluorinated biphenyl diamine | >350 | >500 | ~3.5 | Insoluble |
| Hypothetical Polyimide from PMDA and [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- | ~320 | >500 | ~2.8 | Soluble |
Potential in Electronic Materials and Optoelectronic Devices
The unique electronic properties endowed by the 2',4'-difluoro substitution pattern make [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- a compelling component for materials used in electronic and optoelectronic devices. The electron-withdrawing nature of the fluorine atoms can significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymers.
In the context of organic light-emitting diodes (OLEDs), precise control over the HOMO and LUMO levels is crucial for efficient charge injection and transport. The incorporation of fluorinated monomers can be used to tune the bandgap of the polymer, thereby influencing the color and efficiency of the emitted light. Polymers derived from fluorinated biphenyl diamines are often characterized by their high optical transparency and light color, which is advantageous for applications in displays and other optical components. ntu.edu.tw The reduced charge-transfer complex formation in these polymers leads to lower absorption in the visible region of the electromagnetic spectrum.
The high thermal and dimensional stability of polyimides derived from fluorinated diamines also makes them suitable substrates for flexible electronic devices. These polymers can maintain their integrity and performance under the high temperatures required for device fabrication and operation.
The table below summarizes the potential impact of incorporating [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- on the key properties of materials for optoelectronic devices, based on established research on similar fluorinated aromatic polymers.
| Property | Expected Influence of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- | Relevance to Optoelectronic Devices |
|---|---|---|
| HOMO/LUMO Energy Levels | Lowered HOMO and LUMO levels due to electron-withdrawing fluorine atoms | Improved charge injection/transport balance in OLEDs and organic photovoltaics (OPVs) |
| Optical Transparency | High transparency in the visible spectrum due to reduced charge-transfer complexes | Enables use as transparent substrates, encapsulation layers, and in light-outcoupling layers for displays |
| Refractive Index | Lower refractive index compared to non-fluorinated analogues | Important for managing light propagation in waveguides and other optical components |
| Thermal Stability | High decomposition temperature and glass transition temperature | Ensures device reliability and longevity, especially in high-power applications |
Future Research Directions and Interdisciplinary Perspectives
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-, future research will likely concentrate on moving beyond traditional cross-coupling methods, such as the Suzuki-Miyaura reaction, which is commonly used for preparing amino biphenyl (B1667301) derivatives. rsc.org The focus will be on creating more sustainable processes.
Key areas for exploration include:
Catalyst Development: Designing novel catalysts that are more active, selective, and reusable, potentially moving from palladium-based systems to those using more abundant and less toxic metals.
Green Solvents: Replacing conventional organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents to minimize environmental impact.
Flow Chemistry: Implementing continuous flow manufacturing processes, which can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to batch processes.
Bio-inspired Synthesis: Investigating enzymatic or chemo-enzymatic routes that mimic natural biosynthetic pathways could offer highly selective and sustainable methods for constructing the biphenyl core. researchgate.net The use of natural compounds as starting points for herbicide development, for instance, highlights the potential of nature-derived chemical scaffolds. mdpi.commdpi.com
| Approach | Potential Advantages | Research Focus |
|---|---|---|
| Traditional Cross-Coupling | Well-established, reliable | Optimization of existing catalysts and ligands |
| Catalyst Development | Higher efficiency, lower cost, reusability | Earth-abundant metal catalysts (e.g., Fe, Cu, Ni) |
| Green Solvents | Reduced environmental impact, improved safety | Reactions in water, ionic liquids, or bio-solvents |
| Flow Chemistry | Enhanced safety, scalability, and control | Miniaturized and automated synthesis platforms |
| Bio-inspired Synthesis | High selectivity, sustainability | Enzymatic catalysis and whole-cell biotransformations |
Advanced Mechanistic Studies using in-situ Spectroscopic Techniques
A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- is crucial for optimizing reaction conditions and improving yields. The use of in-situ spectroscopic techniques, which allow for real-time monitoring of a reaction as it proceeds, is a powerful tool for elucidating complex reaction pathways.
Future mechanistic studies could employ:
In-situ NMR and IR Spectroscopy: To identify and characterize transient intermediates and transition states in real-time.
Raman Spectroscopy and X-ray Absorption Spectroscopy (XAS): To probe the structure and oxidation state of metal catalysts during the catalytic cycle of cross-coupling reactions.
Mass Spectrometry Techniques: Such as Reaction Progress Kinetic Analysis (RPKA), to rapidly determine kinetic profiles and understand the influence of different reactants and additives.
These advanced techniques can provide invaluable data on the elementary steps of the reaction, such as oxidative addition, transmetalation, and reductive elimination, leading to more rationally designed and efficient synthetic protocols.
Development of Advanced Computational Models for Predicting Reactivity
Computational chemistry offers a powerful complementary approach to experimental studies. By developing sophisticated computational models, researchers can predict the reactivity, properties, and potential applications of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- and its derivatives before their synthesis.
Areas for future computational research include:
Density Functional Theory (DFT) Calculations: To model reaction mechanisms, predict activation energies, and understand the electronic structure of reactants, intermediates, and products.
Quantitative Structure-Activity Relationship (QSAR): To develop models that correlate the structural features of derivatives with their biological or material properties, aiding in the design of new compounds with desired activities. mdpi.com
Molecular Docking: In the context of designing bioactive derivatives, molecular docking can predict how these molecules might bind to biological targets like enzymes or receptors, guiding the synthesis of potential new therapeutic agents or agrochemicals. pensoft.net
These computational tools can significantly accelerate the discovery and development process by prioritizing the most promising candidate molecules for experimental validation.
Expanding Applications in Emerging Fields of Material Science
The rigid, planar structure of the biphenyl core, combined with the electronic modifications introduced by the amine and fluoro groups, makes [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- a promising candidate for applications in material science. Fluorinated biphenyls are already utilized in the development of materials for organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs). rsc.org
Future research could explore its potential in:
Organic Semiconductors: Biphenyl-based molecules have been investigated as p-type semiconductors for use in OLEDs and solar cells. researchgate.netresearchgate.net The specific substitution pattern of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- could be tuned to optimize charge transport properties.
High-Performance Polymers: Incorporation of this fluorinated biphenyl amine into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties.
Sensors: The amine group can act as a binding site for various analytes, suggesting that derivatives could be developed as chemical sensors. The biphenyl scaffold provides a platform for fluorescent or colorimetric signal transduction.
| Emerging Field | Potential Role of the Compound | Key Properties |
|---|---|---|
| Organic Electronics (OLEDs, OFETs) | Charge-transporting layer, host material | Thermal stability, charge-carrier mobility researchgate.netresearchgate.net |
| High-Performance Polymers | Monomer for polyimides or polyamides | Rigidity, thermal resistance, low dielectric constant |
| Chemical Sensors | Active sensing material | Analyte binding, fluorescence, electrochemical activity |
| Liquid Crystals | Core component in liquid crystal mixtures | Rigidity, anisotropic properties rsc.org |
Design and Synthesis of Functional Derivatives for Tailored Applications
The core structure of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- serves as a versatile scaffold for the synthesis of a wide range of functional derivatives. By modifying the amine group or the biphenyl rings, new molecules can be designed with properties tailored for specific applications in fields such as medicine and agriculture.
Medicinal Chemistry: The biphenyl moiety is a recognized pharmacophore in drug discovery. rsc.org Derivatives could be designed as inhibitors for various enzymes or as ligands for receptors, building on research that has developed biphenyl-containing compounds for therapeutic targets. nih.govnih.gov
Agrochemicals: There is a continuous need for new herbicides and insecticides with novel modes of action to combat resistance. mdpi.com The biphenyl scaffold has been explored for creating potential insecticidal agents researchgate.netnih.gov and novel herbicides. nih.govmdpi.com By creating derivatives of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-, it may be possible to develop new agrochemicals with improved efficacy and environmental profiles.
The strategic design and synthesis of these derivatives, guided by computational modeling and a deep understanding of structure-activity relationships, will be a key driver of future innovation based on this promising chemical entity.
Q & A
Q. What are the common synthetic routes for preparing [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- in academic research?
The primary method involves Suzuki-Miyaura cross-coupling , utilizing palladium catalysts to couple halogenated aromatic amines with fluorinated aryl boronic acids. For example, 2'-halo-[1,1'-biphenyl]-2-amine derivatives are synthesized via Pd-catalyzed reactions with fluorophenylboronic acids, achieving yields of 76–85% under optimized conditions . Alternative routes include Grignard reagent-mediated coupling , where fluorophenylmagnesium bromides react with halogenated anilines, though yields are typically lower (65–80%) . Key parameters include catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%), solvent (toluene/ethanol mixtures), and temperature (80–100°C).
Q. Which spectroscopic techniques are essential for characterizing [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-?
Structural validation relies on <sup>1</sup>H/<sup>13</sup>C NMR for confirming regiochemistry and fluorine substitution patterns. For instance, <sup>1</sup>H NMR signals for aromatic protons adjacent to fluorine substituents typically show deshielding (δ 7.2–8.2 ppm) and coupling constants (J = 8–10 Hz) . Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of molecular geometry, as demonstrated for related difluorinated biphenyls, revealing dihedral angles between phenyl rings of 30–45° . FT-IR and UV-vis spectroscopy further corroborate functional groups (e.g., N-H stretches at ~3400 cm⁻¹) and electronic transitions .
Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound?
DFT calculations (e.g., B3LYP/6-31G*) predict molecular geometry, frontier orbitals, and electrostatic potentials. For fluorinated biphenylamines, exact-exchange hybrid functionals (e.g., Becke’s three-parameter functional) accurately reproduce experimental bond lengths and angles with deviations <2% . Solvation models (e.g., PCM) simulate solvent effects on reactivity, while time-dependent DFT (TD-DFT) correlates UV-vis absorption spectra with electronic transitions .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields in the synthesis of difluorinated biphenyl amines?
Systematic optimization involves:
- Catalyst screening : Pd(OAc)₂ with bulky phosphine ligands (e.g., SPhos) enhances coupling efficiency for sterically hindered substrates .
- Solvent selection : Mixed polar solvents (e.g., DMF/H₂O) improve solubility of fluorinated intermediates .
- Temperature control : Lower temperatures (40–60°C) reduce side reactions like dehalogenation .
- Additives : K₂CO₃ or Cs₂CO₃ as bases facilitate transmetallation in Suzuki reactions . Recent studies report yields up to 85% under these conditions .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between NMR and computational predictions are addressed by:
- Cross-validation : SC-XRD confirms bond distances and angles, resolving ambiguities in NMR assignments (e.g., distinguishing para- vs. meta-fluorine substituents) .
- Isotopic labeling : <sup>19</sup>F NMR with <sup>15</sup>N-labeled amines clarifies coupling patterns .
- Dynamic NMR : Variable-temperature studies identify conformational flipping in biphenyl systems, explaining split signals .
Q. What are the mechanistic insights into the role of fluorine substituents in the reactivity of this compound?
Fluorine’s electron-withdrawing effects:
- Direct electrophilic substitution : Fluorine deactivates the aromatic ring, favoring coupling at less-hindered positions (e.g., ortho to amine groups) .
- Hydrogen-bonding interactions : The amine group participates in intermolecular H-bonding with fluorinated aryl rings, stabilizing intermediates in cross-coupling reactions .
- Steric effects : 2',4'-difluoro substitution reduces rotational freedom, enhancing planarity and π-stacking in crystal lattices .
Q. How to design derivatives for specific biological targets using this compound as a scaffold?
Structure-activity relationship (SAR) strategies include:
- Fluorine tuning : Introducing electron-withdrawing groups (e.g., -CF₃) at specific positions enhances binding to fungal succinate dehydrogenase (SDH), as seen in fluxapyroxad intermediates .
- Hybridization : Attaching heterocyclic moieties (e.g., pyridine) to the biphenyl core improves solubility and bioavailability .
- Computational docking : DFT-optimized structures are used in molecular docking studies to predict interactions with SDH’s ubiquinone-binding site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
